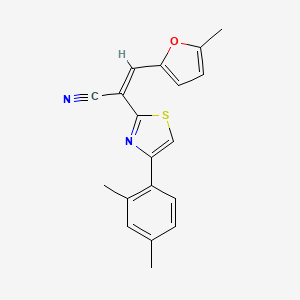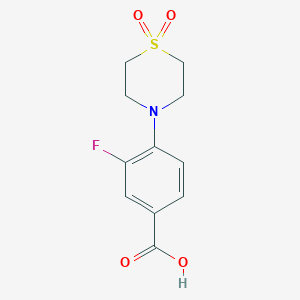
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a dioxothiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with improved performance.
作用機序
The mechanism by which 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzoic acid
3-Fluorobenzoic acid
Thiomorpholine derivatives
Uniqueness: 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid stands out due to the presence of both the fluorine atom and the dioxothiomorpholine ring. This combination of functional groups provides unique chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-18(16,17)6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKYDDEHQFNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
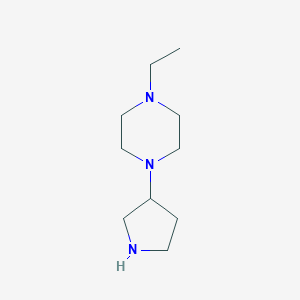
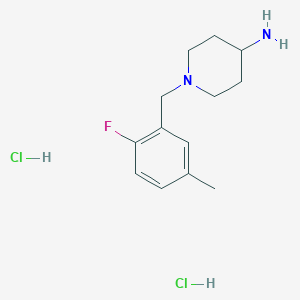
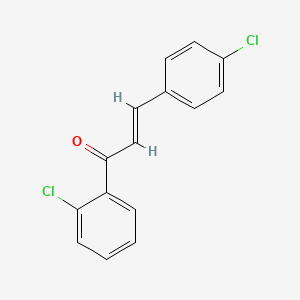

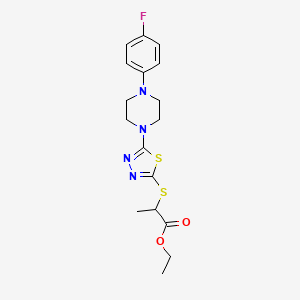
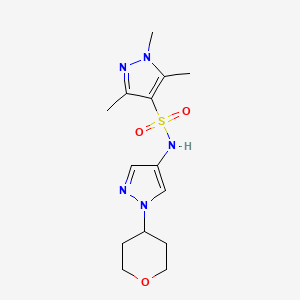
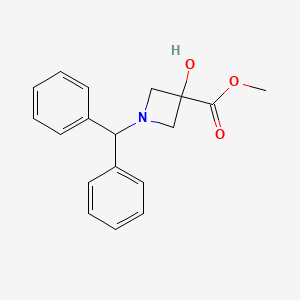
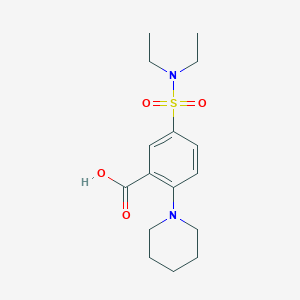
![Ethyl (5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2913354.png)
![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)
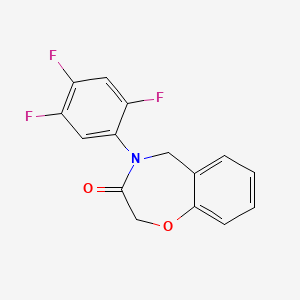
![3-(2,5-dimethoxyphenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)
![2-(methylsulfanyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2913361.png)
